4-Ethyl-3-fluorophenylboronic acid

Overview

Description

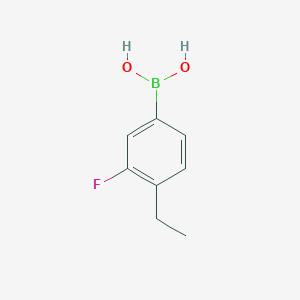

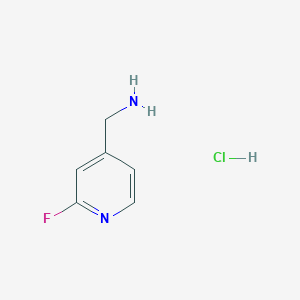

4-Ethyl-3-fluorophenylboronic acid is an organoboron compound with the molecular formula C8H10BFO2 . It has a molecular weight of 167.98 g/mol . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for 4-Ethyl-3-fluorophenylboronic acid is1S/C8H10BFO2/c1-2-6-3-4-7(9(11)12)5-8(6)10/h3-5,11-12H,2H2,1H3 . This indicates the specific arrangement and bonding of atoms in the molecule. Physical And Chemical Properties Analysis

4-Ethyl-3-fluorophenylboronic acid is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications

-

Scientific Field: Sensing Applications

- Boronic acids, including 4-Ethyl-3-fluorophenylboronic acid, are increasingly utilized in diverse areas of research . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .

- The sensing applications can be homogeneous assays or heterogeneous detection . Detection can be at the interface of the sensing material or within the bulk sample .

- The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

-

Scientific Field: Glucose Sensing

- A study synthesized a new monomer, namely, 3,4-ethylenedioxythiophene bearing a fluoro-containing phenylboronic acid (EDOT–FPBA) for enzyme-free glucose sensing at physiological conditions .

- The EDOT–FPBA monomer is electropolymerized on a glassy carbon electrode (poly (EDOT–FPBA)/GCE) at a constant voltage . The electrochemical polymerization was optimized to obtain a low impedance film interface .

- The specific interaction and pH dependence between poly (EDOT–FPBA)/GCE and glucose are detected by electrochemical impedance spectroscopy in a detection range from 0.05 to 25 mM with a detection limit of 0.05 mM at pH 7.0 . The poly (EDOT–FPBA) exhibits 6 times higher sensitivity under physiological pH conditions in comparison with phenylboronic acid and 3-pyridylboronic acid conjugated poly (3,4-ethylenedioxythiophene), due to the introduction of an electron-withdrawing F substituent into the benzene ring of phenylboronic acid (PBA) reducing the p Ka value of PBA .

Safety And Hazards

The safety information for 4-Ethyl-3-fluorophenylboronic acid indicates that it may be harmful if swallowed . It is recommended to avoid breathing dust, to wash skin thoroughly after handling, and to not eat, drink, or smoke when using this product . If inhaled, it is advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing .

properties

IUPAC Name |

(4-ethyl-3-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO2/c1-2-6-3-4-7(9(11)12)5-8(6)10/h3-5,11-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSKYKIKQGUYJSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)CC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethyl-3-fluorophenylboronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

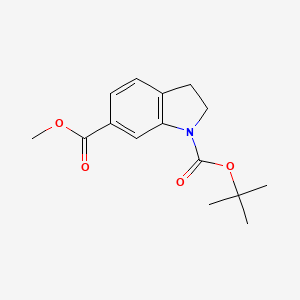

![7-tert-butyl 4-ethyl 7H-pyrrolo[2,3-d]pyrimidine-4,7-dicarboxylate](/img/structure/B1444651.png)

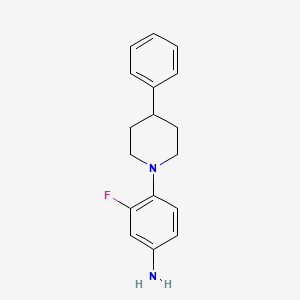

![4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol](/img/structure/B1444652.png)

![5-Acetyl-8-{[2-(trifluoromethyl)phenyl]methoxy}-1,2-dihydroquinolin-2-one](/img/structure/B1444657.png)

![ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate](/img/structure/B1444663.png)

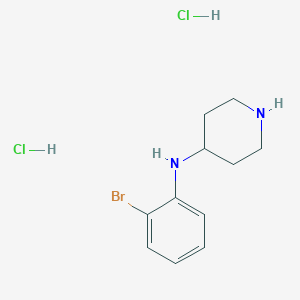

![3-[(2-Chloro-acetylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1444668.png)